3-(4-Bromophenyl)quinoxaline-6-carbonitrile

12-lipoxygenase inhibition adenosine A2 receptor osteosarcoma cytotoxicity

3-(4-Bromophenyl)quinoxaline-6-carbonitrile (CAS 110379-69-6; molecular formula C15H8BrN3; molecular weight 310.15 g/mol) is a heterocyclic small molecule belonging to the 3-arylquinoxaline-6-carbonitrile subclass. The compound features a quinoxaline core with a 4-bromophenyl substituent at the 3-position and a nitrile group at the 6-position, a substitution pattern that distinguishes it from the more commonly studied 2-carbonitrile regioisomers.

Molecular Formula C15H8BrN3
Molecular Weight 310.15 g/mol
CAS No. 110379-69-6
Cat. No. B12918558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)quinoxaline-6-carbonitrile
CAS110379-69-6
Molecular FormulaC15H8BrN3
Molecular Weight310.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C3C=CC(=CC3=N2)C#N)Br
InChIInChI=1S/C15H8BrN3/c16-12-4-2-11(3-5-12)15-9-18-13-6-1-10(8-17)7-14(13)19-15/h1-7,9H
InChIKeyHQFIZGPLLQNAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)quinoxaline-6-carbonitrile (CAS 110379-69-6): Procurement-Grade Overview of a 6-Cyano-3-arylquinoxaline Research Candidate


3-(4-Bromophenyl)quinoxaline-6-carbonitrile (CAS 110379-69-6; molecular formula C15H8BrN3; molecular weight 310.15 g/mol) is a heterocyclic small molecule belonging to the 3-arylquinoxaline-6-carbonitrile subclass . The compound features a quinoxaline core with a 4-bromophenyl substituent at the 3-position and a nitrile group at the 6-position, a substitution pattern that distinguishes it from the more commonly studied 2-carbonitrile regioisomers . It has been profiled in multi-target screening panels through ChEMBL and has appeared in patent disclosures for CCR5 antagonism and GPR6 modulation [1][2]. The compound is commercially available at purities typically ≥97% from specialty chemical suppliers, positioning it as an accessible screening candidate or synthetic intermediate for medicinal chemistry programs .

Why 3-(4-Bromophenyl)quinoxaline-6-carbonitrile Cannot Be Interchanged with Common Quinoxaline Analogs Without Experimental Verification


The 3-(4-bromophenyl)quinoxaline-6-carbonitrile scaffold presents a unique combination of three critical structural features—the 6-nitrile group, the 3-aryl substituent, and the para-bromo phenyl modification—each of which independently and synergistically modulates target engagement, cytotoxicity, and physicochemical properties. SAR studies on 3-arylquinoxaline-carbonitrile series have established that the position of the nitrile (C-2 vs. C-6) fundamentally alters the reduction potential and biological activity profile, with 1,4-dioxide derivatives showing superior antimalarial potency compared to their reduced analogues . Within the 3-aryl series, the para-substituent on the phenyl ring critically determines potency: hydrogen and chloro substituents yielded the best antimalarial activity in published series, while bromo substitution has been independently shown to enhance anticancer activity against lung cancer cells relative to nitro-substituted analogues [1]. Furthermore, the bromine atom at the para position serves as a synthetic handle for further derivatization via cross-coupling reactions, a feature absent in non-halogenated or chloro analogues [2]. These interdependent structural determinants mean that substituting a 2-carbonitrile regioisomer, a non-brominated phenyl analogue, or a differently substituted quinoxaline core will yield unpredictable and likely divergent biological outcomes, making direct experimental characterization of this specific compound essential for reliable data interpretation.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)quinoxaline-6-carbonitrile Against Closest Analogs and In-Class Alternatives


Multi-Target Screening Profile Across 12-Lipoxygenase, A2 Adenosine Receptor, and 143B Osteosarcoma Cytotoxicity

3-(4-Bromophenyl)quinoxaline-6-carbonitrile has been profiled in ChEMBL across three mechanistically distinct assay systems: (i) in vitro inhibition of platelet 12-lipoxygenase at 30 µM, (ii) binding affinity against A2 adenosine receptor in bovine striatal membranes using [3H]CGS-21680 displacement, and (iii) in vitro cytotoxicity against 143B (TK-) human osteosarcoma tumor cells after 72 hr continuous exposure [1]. This multi-target screening profile distinguishes the compound from its closest positional isomer 2-(4-bromophenyl)quinoxaline (CAS 5021-45-4), which lacks the 6-nitrile group and has been reported primarily for acetylcholine receptor blockade and pancreatic cancer cell activity rather than 12-LOX or A2 adenosine receptor engagement . The presence of activity across these three targets—an inflammatory enzyme, a GPCR, and a tumor cell line—suggests a polypharmacological fingerprint that is not recapitulated by the 2-substituted or non-brominated analogues, although exact IC50/Ki values for the target compound in these specific assays have not been publicly disclosed in the curated ChEMBL records [1].

12-lipoxygenase inhibition adenosine A2 receptor osteosarcoma cytotoxicity multi-target profiling

CCR5 Antagonist Activity: Patent-Disclosed Pharmacological Screening Data Supporting Anti-HIV and Anti-Inflammatory Applications

Preliminary pharmacological activity screening disclosed in patent WO2016/062293A1 demonstrates that 3-(4-bromophenyl)quinoxaline-6-carbonitrile exhibits CCR5 antagonism, qualifying it for the preparation of drugs treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This places the compound within a therapeutically validated target class alongside the approved drug Maraviroc. In contrast, the closely related 3-arylquinoxaline-2-carbonitrile 1,4-di-N-oxide series (e.g., 7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide, compound 9h) has been developed primarily as hypoxic-selective cytotoxic agents with IC50 values ranging from 0.31 to 3.16 µM across BEL-7402, HepG2, HL-60, NCI-H460, HCT-116, and CHP126 cell lines under hypoxia, rather than as CCR5 antagonists [2]. The 6-carbonitrile substitution pattern combined with the non-oxide quinoxaline core appears to favor CCR5 target engagement, whereas the 2-carbonitrile 1,4-di-N-oxide configuration directs activity toward hypoxic cytotoxicity. The specific Ki or IC50 value for the target compound at CCR5 has not been disclosed in the publicly available patent abstract; the available evidence is limited to the qualitative statement of CCR5 antagonist activity from preliminary screening [1].

CCR5 antagonist HIV infection chemokine receptor anti-inflammatory

Bromo vs. Nitro Substituent Advantage: Enhanced Lung Cancer Cell Inhibition with 4-Bromophenyl Modification

A structure-activity relationship study of twenty-six quinoxaline derivatives against human non-small-cell lung cancer A549 cells demonstrated that the introduction of bromo groups in place of nitro groups on the quinoxaline skeleton provides enhanced inhibition of lung cancer cell proliferation [1]. This finding is directly relevant to 3-(4-bromophenyl)quinoxaline-6-carbonitrile, which carries a bromine atom at the para position of the 3-phenyl ring. The study further confirmed through Western blot analysis that the lead bromo-substituted compound (4m) effectively induced apoptosis of A549 cells through mitochondrial- and caspase-3-dependent pathways [1][2]. In contrast, nitro-substituted quinoxaline analogues in the same series showed inferior anti-proliferative activity. While the specific IC50 value of 3-(4-bromophenyl)quinoxaline-6-carbonitrile against A549 cells has not been directly reported in this study (the SAR series focused on a different substitution pattern on the quinoxaline core), the class-level inference that 4-bromophenyl substitution confers a potency advantage over 4-nitrophenyl substitution in lung cancer models provides a scientifically grounded basis for selecting the bromo analogue over the nitro analogue for oncology screening programs [1].

lung cancer A549 cells bromo substitution SAR NSCLC

Antimalarial SAR: Positional and Oxidation-State Differentiation of 3-Arylquinoxaline-Carbonitrile Derivatives Against Plasmodium falciparum

In a definitive SAR study of 3-arylquinoxaline-carbonitrile derivatives tested in vitro and in vivo against the erythrocytic development of Plasmodium falciparum strains with differential chloroquine-resistance status, quinoxaline 1,4-dioxide derivatives showed superior antimalarial activity compared to their reduced (non-oxide) quinoxaline analogues . The best activity was observed with non-substituted quinoxaline 1,4-dioxides at positions 6 and 7 of the aromatic ring, combined with hydrogen or chloro substituents at the para position of the phenyl group [1]. This SAR has two critical implications for 3-(4-bromophenyl)quinoxaline-6-carbonitrile: (i) as a reduced (non-N-oxide) form, it is predicted to exhibit lower intrinsic antimalarial potency than its corresponding 1,4-dioxide derivative based on class-level SAR; and (ii) the para-bromo substituent falls outside the optimal hydrogen/chloro preference for antimalarial activity, suggesting that the chloro analogue (3-(4-chlorophenyl)quinoxaline-6-carbonitrile) may be a more suitable choice for antimalarial screening. The observed potency differential between N-oxide and reduced forms is consistent with the known bioreductive activation mechanism of quinoxaline dioxides in parasitic cells .

antimalarial Plasmodium falciparum quinoxaline 1,4-dioxide chloroquine resistance SAR

Synthetic Utility Differentiation: The 4-Bromophenyl Group as a Cross-Coupling Handle for Diversification

The para-bromine atom on the 3-phenyl ring of 3-(4-bromophenyl)quinoxaline-6-carbonitrile provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling late-stage diversification of the quinoxaline scaffold [1]. This synthetic feature is absent in the corresponding non-halogenated analogue (3-phenylquinoxaline-6-carbonitrile) and is chemically distinct from the chloro analogue, as aryl bromides generally exhibit superior reactivity in oxidative addition with Pd(0) catalysts compared to aryl chlorides [2]. Published synthetic methodology confirms that quinoxaline derivatives with bromo substituents at the 6-position can be further elaborated via Suzuki coupling using PdCl2(dppf)·DCM catalyst systems, demonstrating the practical feasibility of this diversification strategy [1]. This positions the bromo compound as a privileged intermediate for building focused compound libraries, whereas the non-halogenated or chloro analogues offer either no diversification handle or reduced cross-coupling efficiency, respectively.

Suzuki coupling cross-coupling derivatization chemical probe SAR expansion

Evidence-Backed Application Scenarios for 3-(4-Bromophenyl)quinoxaline-6-carbonitrile in Scientific and Industrial Research


CCR5 Antagonist Screening and HIV/Inflammatory Disease Drug Discovery Programs

Based on patent-disclosed CCR5 antagonist activity [1], this compound is suitable as a starting point for medicinal chemistry programs targeting CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD. Procurement for CCR5-focused screening campaigns should prioritize this 6-carbonitrile non-oxide scaffold over 2-carbonitrile 1,4-di-N-oxide analogues, which are mechanistically diverted toward hypoxic cytotoxicity rather than chemokine receptor antagonism [2]. The compound can serve as a tool compound for chemokine receptor pharmacology studies or as a scaffold for lead optimization through the bromine cross-coupling handle.

Multi-Target Anti-Inflammatory and Oncology Probe Development Leveraging 12-LOX and A2 Adenosine Receptor Engagement

The ChEMBL-profiled activity at platelet 12-lipoxygenase and the A2 adenosine receptor [1] positions this compound as a dual-mechanism probe for investigating the intersection of inflammatory signaling (12-LOX pathway) and adenosine-mediated immunosuppression in the tumor microenvironment. This multi-target fingerprint is not shared by the 2-aryl positional isomers, making the 6-carbonitrile-3-aryl scaffold uniquely suited for polypharmacology studies. Researchers procuring for target deconvolution or phenotypic screening programs should select this specific substitution pattern to capture both LOX and adenosine receptor pharmacology.

Building Block for Focused Quinoxaline Library Synthesis via Suzuki and Related Cross-Coupling Reactions

The para-bromophenyl substituent provides a chemically robust handle for palladium-catalyzed diversification [1], enabling the rapid generation of focused compound libraries for SAR exploration. This synthetic utility makes the compound valuable for medicinal chemistry groups conducting scaffold-hopping or lead expansion campaigns, where the bromine atom can be replaced with diverse aryl, heteroaryl, amine, or alkyne substituents under mild conditions. Procurement of this specific bromo analogue is strategically advantageous over non-halogenated or chloro-substituted variants that offer either no diversification point or reduced cross-coupling efficiency.

Lung Cancer Cell-Based Screening Prioritizing Bromo-Substituted Quinoxaline Scaffolds

Based on the demonstrated superiority of bromo over nitro substitution for A549 lung cancer cell inhibition and the apoptosis induction mechanism confirmed via mitochondrial/caspase-3 pathway activation [1][2], this compound is appropriate for inclusion in focused screening libraries targeting non-small-cell lung cancer. The bromo substituent contributes directly to the anticancer pharmacophore, and procurement of the bromo analogue over the nitro analogue is supported by SAR evidence for improved anti-proliferative activity in this indication.

Quote Request

Request a Quote for 3-(4-Bromophenyl)quinoxaline-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.